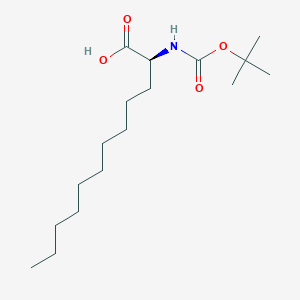
(2S)-2-(Boc-amino)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Boc-amino)dodecanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Boc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like ethanol or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in a continuous flow reactor to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Boc-amino)dodecanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: TFA, HCl, or other strong acids.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products:
Deprotection: Yields the free amino acid.
Substitution: Produces amides or other substituted derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Scientific Research Applications
(2S)-2-(Boc-amino)dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of (2S)-2-(Boc-amino)dodecanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
- (2S)-2-(Boc-amino)hexanoic acid
- (2S)-2-(Boc-amino)octanoic acid
- (2S)-2-(Boc-amino)decanoic acid
Comparison:
- Chain Length: (2S)-2-(Boc-amino)dodecanoic acid has a longer carbon chain compared to its similar compounds, which can influence its solubility and reactivity.
- Stability: The presence of the Boc group provides stability to the amino functionality, making it suitable for various synthetic applications.
- Uniqueness: Its specific chain length and Boc protection make it a valuable intermediate in the synthesis of longer-chain peptides and other complex molecules .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZABHIWVVZRYJI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
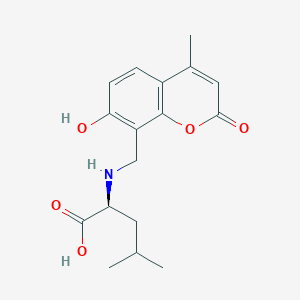
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)
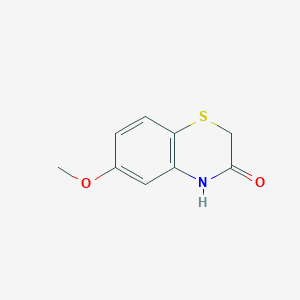
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)
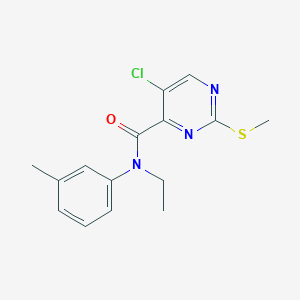
![3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2466780.png)
![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)
![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)
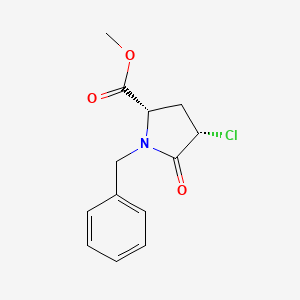
![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
